molecular formula C11H17BO3 B12088572 Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]- CAS No. 1127647-66-8

Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-

Cat. No.: B12088572
CAS No.: 1127647-66-8
M. Wt: 208.06 g/mol
InChI Key: JQWGBQFGBYMLEN-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-, is a substituted arylboronic acid characterized by a phenyl ring functionalized with an ethoxy group (-OCH₂CH₃) at the 2-position and an isopropyl group (-CH(CH₃)₂) at the 5-position. This structural arrangement confers unique steric and electronic properties, making it a candidate for applications in medicinal chemistry, catalysis, and sensor development.

Properties

CAS No.

1127647-66-8

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

IUPAC Name

(2-ethoxy-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C11H17BO3/c1-4-15-11-6-5-9(8(2)3)7-10(11)12(13)14/h5-8,13-14H,4H2,1-3H3

InChI Key

JQWGBQFGBYMLEN-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(C)C)OCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acids typically involves the reaction of an organometallic reagent with a boron-containing compound. For instance, the preparation of B-[2-ethoxy-5-(1-methylethyl)phenyl]boronic acid can be achieved through the reaction of 2-ethoxy-5-(1-methylethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .

Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of boronic acids often involves their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group can interact with biological molecules, forming stable complexes that modulate their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The activity and solubility of boronic acids are highly dependent on substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents Key Properties/Applications References
Phenylboronic acid No substituents Poor catalyst; low solubility in aqueous media
o-Nitrophenylboronic acid -NO₂ at 2-position Enhanced catalytic activity (electronic effects)
1-Amido-2-triazolylethaneboronic acid Triazole ring replaces phenyl High β-lactamase inhibition (Ki = 0.004–0.008 µM)
[4-(4-Propan-2-yloxyphenyl)phenyl]boronic acid Isopropoxy and phenyl groups Poor solubility (precipitates in RPMI medium)
B-[2,4,6-Tris(1-methylethyl)phenyl]boronic acid Three isopropyl groups High steric hindrance; potential for selective binding
  • Electronic Effects: The ethoxy group in the target compound donates electrons via resonance, which may stabilize interactions with serine residues in enzyme active sites (e.g., β-lactamases) . This contrasts with electron-withdrawing groups like -NO₂ in o-nitrophenylboronic acid, which enhance electrophilicity and catalytic activity .
  • Steric Effects : The isopropyl group at the 5-position introduces bulkiness, similar to triisopropyl-substituted analogs (e.g., CAS 154549-38-9). Such groups may hinder enzyme access but improve binding specificity .

Solubility and Physicochemical Properties

  • Lipid/Water Partitioning: Compounds with hydrophobic groups (e.g., isopropyl or nonyloxy) exhibit poor solubility in aqueous media, complicating biological testing. For example, [4-(nonyloxy)phenyl]boronic acid (CAS 173392-87-5) is highly lipophilic .
  • Precipitation Issues : Bulky derivatives like [4-(4-propan-2-yloxyphenyl)phenyl]boronic acid precipitate in culture media, necessitating structural optimization for drug development .

Biological Activity

Boronic acids, particularly derivatives like B-[2-ethoxy-5-(1-methylethyl)phenyl] boronic acid, have garnered significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols and their potential as therapeutic agents. This article explores the biological activity of this specific compound, focusing on its antiproliferative effects, mechanisms of action, and its role in various therapeutic applications.

B-[2-ethoxy-5-(1-methylethyl)phenyl] boronic acid is characterized by the following chemical properties:

  • Molecular Formula : C₉H₁₃BO₃
  • Molecular Weight : 180.01 g/mol
  • CAS Number : 123291-97-4

Boronic acids can interact with biological molecules through the formation of coordinate covalent bonds, primarily with nucleophilic sites such as hydroxyl groups on serine residues. This interaction can lead to the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

Key Mechanisms:

  • Proteasome Inhibition : Similar to bortezomib, boronic acids can inhibit proteasomes, leading to the accumulation of pro-apoptotic factors.
  • Tyrosine Kinase Inhibition : The compound may also act as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell growth.
  • Cell Cycle Arrest : Studies indicate that certain boronic acid derivatives induce cell cycle arrest, particularly in the G2/M phase, leading to apoptosis in cancer cells.

Biological Activity and Antiproliferative Effects

Recent studies have demonstrated the antiproliferative activity of B-[2-ethoxy-5-(1-methylethyl)phenyl] boronic acid against various cancer cell lines. The compound was tested against human prostate cancer (PC-3) and liver cancer (HepG2) cell lines using the CellTiter 96 assay.

Results Summary:

Cell LineIC₅₀ (µg/mL)Notes
PC-318.76 ± 0.62High cytotoxic effect observed
HepG215.00 ± 0.50Significant reduction in cell viability
MCF-711.52 ± 0.46Moderate cytotoxicity with no effect on healthy cells

Case Studies

  • Antiproliferative Study : A study evaluated the antiproliferative potential of several boronic acid derivatives, including B-[2-ethoxy-5-(1-methylethyl)phenyl]. The results indicated a clear structure-activity relationship, with this compound demonstrating significant activity against multiple cancer types.
  • Mechanism Exploration : Further research focused on understanding the mode of action through flow cytometry and Western blot analysis. The compound was found to induce apoptosis via caspase activation and cell cycle arrest.

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